

Spectroscopic Profile of Methyl Adamantane-1-Carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl adamantane-1-carboxylate*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **methyl adamantane-1-carboxylate**, a key intermediate in the synthesis of various adamantane-based compounds with applications in medicinal chemistry and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format, accompanied by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **methyl adamantane-1-carboxylate** ($C_{12}H_{18}O_2$; Molecular Weight: 194.27 g/mol).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.66	s	3H	-OCH ₃
2.00	br s	3H	H-3, H-5, H-7
1.88	d, J=2.7 Hz	6H	H-2, H-8, H-9
1.75–1.66	m	6H	H-4, H-6, H-10

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
177.5	C=O
51.5	-OCH ₃
40.8	C-1
38.9	C-3, C-5, C-7
36.5	C-4, C-6, C-10
28.0	C-2, C-8, C-9

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
2905, 2851	Strong	C-H (alkane) stretching
1725	Strong	C=O (ester) stretching
1225	Strong	C-O (ester) stretching
1098	Medium	C-O (ester) stretching

Mass Spectrometry (MS)

Table 4: Major Mass Spectral Fragments (Electron Ionization)

m/z	Relative Intensity	Assignment
194	Moderate	$[M]^+$ (Molecular ion)
135	High	$[M - COOCH_3]^+$ (Loss of carbomethoxy group)

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Synthesis of Methyl Adamantane-1-carboxylate

Methyl adamantane-1-carboxylate can be synthesized via the esterification of 1-adamantanecarboxylic acid. A typical procedure involves refluxing 1-adamantanecarboxylic acid with a threefold excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid for approximately 2 hours.^[1] Following the reaction, the mixture is poured into water and extracted with chloroform. The organic layer is then washed with water, dried over anhydrous calcium chloride, and the solvent is evaporated. The crude product can be purified by distillation under reduced pressure.^[1]

NMR Spectroscopy

For the acquisition of NMR spectra, a sample of **methyl adamantane-1-carboxylate** (typically 5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d ($CDCl_3$), in a standard 5 mm NMR tube.^[2] Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts ($\delta = 0.00$ ppm). Both 1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons and 75 MHz or higher for carbon-13. For ^{13}C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Infrared (IR) Spectroscopy

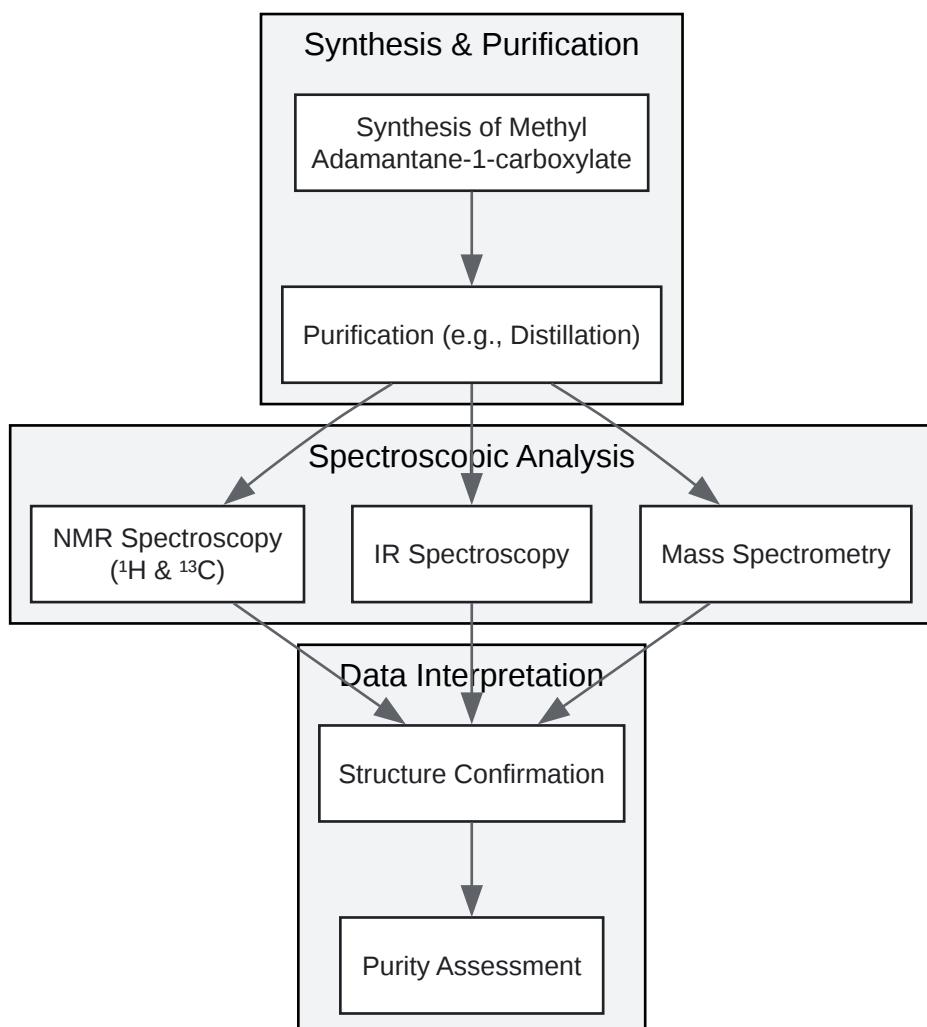
IR spectra of solid samples like **methyl adamantane-1-carboxylate** can be obtained using the KBr pellet technique. A small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approximately 100-200 mg) in a mortar and pestle. The resulting powder is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is subsequently mounted in a sample holder and the spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like **methyl adamantane-1-carboxylate**.



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A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

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References

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